5-Chloro-N-(4-methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Description
5-Chloro-N-(4-methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by distinct substituents that influence its physicochemical and pharmacological properties. The compound features a 5-chloro substituent on the pyridine ring, a 2-oxo group in the dihydropyridine system, a 4-(trifluoromethyl)benzyl group at position 1, and a 4-methoxyphenyl carboxamide moiety.
Properties
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-30-17-8-6-16(7-9-17)26-19(28)18-10-15(22)12-27(20(18)29)11-13-2-4-14(5-3-13)21(23,24)25/h2-10,12H,11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFOEZMSLFWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(4-methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17ClF3N3O2
- Molecular Weight : 389.80 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors positions it as a candidate for further exploration in enzyme modulation.
- Antimicrobial Activity : The presence of the chloro and trifluoromethyl groups in its structure may enhance its antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives of pyridinecarboxamides have shown anti-inflammatory properties, which may extend to this compound based on its structural characteristics.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of similar compounds. For instance:
- Inhibition Assays : Compounds similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer activity .
- Antimicrobial Testing : The compound was screened against bacterial strains, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .
Case Studies
-
Case Study on Anticancer Activity :
- A study involving a series of pyridine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against human cancer cell lines. The specific activity of this compound was compared with these derivatives, revealing IC50 values indicative of strong anticancer potential .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Key Implications:
- Electron Effects : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to the 3-chlorobenzyl group in CAS 339024-51-0. This may improve resistance to oxidative degradation .
- Conformational Flexibility : The 2-oxo position in the target compound may restrict rotational freedom compared to the 6-oxo analog, influencing binding to planar biological targets.
Hypothesized Pharmacological Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from its structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
